Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-2-14-10(13)7-11-5-3-9(8-12)4-6-11/h9,12H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZJIKKTUFOFWMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1CCC(CC1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
The preparation of Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate generally involves multi-step synthetic routes starting from piperidine or its derivatives. The key steps include alkylation, esterification, and selective hydroxymethylation. Below are detailed methods extracted from research data and patent literature.
Synthetic Routes and Reaction Conditions
| Step | Reaction Type | Reagents and Conditions | Yield | Notes |
|---|---|---|---|---|
| 1 | Alkylation of Piperidine | Ethyl 2-(piperidin-4-yl)acetate prepared by reaction of piperidine with ethyl bromoacetate or similar alkylating agents; base such as cesium carbonate in N,N-dimethylformamide (DMF); temperature range 20–55°C; inert atmosphere (N2). | Up to 94% | Cesium carbonate acts as base to deprotonate piperidine nitrogen, facilitating alkylation. Reaction time typically 3 hours. |
| 2 | Hydroxymethylation | Introduction of hydroxymethyl group at 4-position of piperidine ring via formaldehyde or paraformaldehyde under controlled conditions, often in aqueous or alcoholic media. | Variable | Hydroxymethylation is selective; reaction conditions optimized to avoid over-alkylation or side reactions. |
| 3 | Esterification | Formation of ethyl acetate ester by reaction of the hydroxymethylated piperidine intermediate with ethyl chloroacetate or via direct esterification using acid catalysts. | Moderate to high | Purification typically involves solvent extraction and chromatography. |
| 4 | Purification | Silica gel column chromatography using gradients of hexanes and ethyl acetate; recrystallization from ethyl acetate/acetonitrile mixtures. | - | Ensures high purity product suitable for further applications. |
Detailed Experimental Findings
Alkylation Example : In one documented procedure, 2,5-dichloropyrazine and ethyl piperidin-4-ylacetate were reacted in DMF with cesium carbonate at 55°C under nitrogen for 3 hours, yielding the alkylated product which was purified by silica gel chromatography.
Hydroxymethylation : Though direct literature data on hydroxymethylation of the piperidine ring in this compound are limited, analogous procedures involve treatment with formaldehyde in buffered aqueous conditions to introduce the hydroxymethyl group selectively at the 4-position of piperidine.
Purification and Isolation : After reaction completion, organic layers are typically dried over sodium sulfate, filtered, and concentrated. Purification by gradient elution chromatography using hexanes and ethyl acetate provides the target compound in high purity.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Piperidine derivatives, ethyl bromoacetate, formaldehyde/paraformaldehyde |
| Solvents | N,N-dimethylformamide (DMF), ethyl acetate, tetrahydrofuran (THF), 1-methyl-pyrrolidin-2-one (NMP) |
| Bases | Cesium carbonate, sodium bicarbonate |
| Temperature Range | 20–55°C |
| Atmosphere | Inert (Nitrogen) |
| Reaction Time | 3 hours to overnight depending on step |
| Purification | Silica gel chromatography, recrystallization |
| Typical Yields | 54% to 94% depending on step and conditions |
Research and Patent Insights
A recent patent (WO2023002502A1) describes novel preparation processes involving solvent distillation and ethyl acetate addition at 25–30°C to isolate related piperidine derivatives, which can be adapted for the preparation of this compound.
The use of cesium carbonate as a base in DMF under inert atmosphere is a recurring theme for efficient alkylation of piperidine nitrogen, leading to high yields and purity.
Microwave-assisted reactions and palladium-catalyzed coupling have been explored for related piperidine ester derivatives, offering faster reaction times and moderate yields, though these methods are less common for hydroxymethylated derivatives.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxymethyl group to a carboxylic acid.
Reduction: Reducing agents like lithium aluminum hydride can be employed to reduce the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide to replace the ester group with a different functional group.
Major Products Formed:
Oxidation: Piperidine-4-carboxylic acid
Reduction: Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol
Substitution: Various substituted esters depending on the nucleophile used
Scientific Research Applications
Chemical Properties and Structure
Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate features a piperidine ring substituted with a hydroxymethyl group, contributing to its biological activity. The molecular weight of the compound is approximately 201.26 g/mol. Understanding its chemical properties is crucial for evaluating its potential applications in drug development.
Pharmaceutical Applications
1. Antidepressant Activity
Research indicates that compounds similar to this compound may exhibit antidepressant properties. A study on related piperidine derivatives demonstrated their effectiveness in modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in the treatment of depression .
2. Antitumor Potential
Recent investigations have highlighted the antitumor potential of piperidine derivatives. For instance, compounds with structural similarities to this compound have shown promising results against various cancer cell lines, including breast cancer models. In vitro studies reported a significant reduction in cell viability when treated with these compounds, suggesting their role as potential anticancer agents .
3. Integrin Antagonism
Research on integrin antagonists has revealed that modifications to piperidine structures can enhance their efficacy as therapeutic agents. This compound could be explored for its ability to stabilize integrin conformations, potentially leading to applications in antithrombotic therapy .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism by which Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate exerts its effects depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to the desired therapeutic outcome. The molecular pathways involved can vary, but they often include interactions with specific binding sites on target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and functional differences between Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate and related compounds:
Structural and Functional Analysis
Hydrogen Bonding and Solubility
- Compounds with benzyl or tert-BOC groups (e.g., ) exhibit increased lipophilicity (higher logP), reducing aqueous solubility but improving membrane permeability.
Biological Activity
Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate, a compound derived from piperidine, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological properties, including antibacterial, antifungal, anticancer, and other pharmacological effects, supported by case studies and research findings.
Chemical Structure and Properties
This compound can be represented by the following chemical structure:
This compound features a piperidine ring substituted with a hydroxymethyl group, which is crucial for its biological activity.
Antibacterial Activity
Several studies have assessed the antibacterial properties of piperidine derivatives, including this compound. Research indicates that compounds with piperidine moieties exhibit significant activity against both Gram-positive and Gram-negative bacteria.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.0039 to 0.025 mg/mL against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : The piperidine ring's structural modifications enhance the compound's ability to penetrate bacterial membranes, leading to increased antibacterial efficacy .
Antifungal Activity
In addition to antibacterial properties, this compound has shown promising antifungal activity.
Research Insights:
- Efficacy Against Fungi : The compound exhibited activity against Candida albicans and other fungal strains, with MIC values indicating effective inhibition .
- Structure-Activity Relationship (SAR) : Modifications on the piperidine ring significantly influenced antifungal potency. Electron-donating groups were found to enhance activity .
Anticancer Potential
The anticancer properties of this compound have been explored in various studies.
Case Studies:
- Inhibition of Tumor Growth : In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis induction .
- Targeting Specific Pathways : The compound's interaction with Class I PI3-kinase enzymes suggests potential applications in cancer therapy by inhibiting pathways associated with tumor growth .
Summary of Biological Activities
| Activity Type | Observed Effects | MIC/IC50 Values |
|---|---|---|
| Antibacterial | Effective against S. aureus, E. coli | 0.0039 - 0.025 mg/mL |
| Antifungal | Active against C. albicans | Varies by strain |
| Anticancer | Inhibits cell proliferation; induces apoptosis | IC50 varies by cell line |
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]acetate, and how can byproduct formation be minimized?
- Methodological Answer : The synthesis typically involves nucleophilic substitution between 4-hydroxymethylpiperidine and ethyl bromoacetate under basic conditions. To minimize byproducts:
- Use sodium hydroxide or potassium carbonate as a base in polar aprotic solvents (e.g., ethanol or methanol) to enhance reaction efficiency .
- Control temperature (20–25°C) to avoid side reactions like ester hydrolysis or oxidation of the hydroxymethyl group .
- Monitor reaction progress via TLC or HPLC to isolate intermediates and reduce impurities.
Q. What are the key reaction pathways and functional group transformations for this compound?
- Methodological Answer : The compound’s reactivity is dominated by its hydroxymethyl and acetate groups:
| Reaction Type | Reagents/Conditions | Major Products |
|---|---|---|
| Oxidation | KMnO₄, CrO₃ | Ethyl 2-[4-(carboxypiperidin-1-yl)]acetate (carboxylic acid derivative) |
| Reduction | LiAlH₄, NaBH₄ | Ethyl 2-[4-(hydroxymethyl)piperidin-1-yl]ethanol (alcohol derivative) |
| Substitution | Alkyl halides | Ethyl 2-[4-(alkoxymethyl)piperidin-1-yl]acetate (alkylated derivatives) |
Advanced Research Questions
Q. How does the hydroxymethyl group influence the compound’s interactions with biological targets, such as enzymes or receptors?
- Methodological Answer : The hydroxymethyl group enhances hydrogen-bonding capacity, enabling mimicry of natural substrates in enzyme active sites. For example:
- In cancer therapy studies , derivatives of this compound have shown cytotoxicity by interacting with kinases or apoptosis-related proteins .
- Use molecular docking simulations to predict binding affinities with targets like cytochrome P450 or phosphodiesterases. Validate via enzymatic assays (e.g., IC₅₀ measurements) .
Q. How do structural analogs of this compound compare in terms of pharmacological activity and chemical stability?
- Methodological Answer : Compare analogs using the following criteria:
| Compound | Structural Features | Key Differences |
|---|---|---|
| Ethyl 2-(4-aminopiperidin-4-yl)acetate | Amino group instead of hydroxymethyl | Higher basicity; altered solubility and receptor affinity |
| Sodium 2-[4-(hydroxymethyl)piperidin-1-yl]acetate | Sodium salt form | Improved aqueous solubility; reduced BBB permeability |
- Conduct accelerated stability studies (40°C/75% RH) to assess degradation pathways (e.g., ester hydrolysis vs. oxidation) .
Q. What analytical techniques are recommended for resolving contradictions in stability data under varying pH and temperature conditions?
- Methodological Answer :
- Use HPLC-MS to identify degradation products (e.g., hydrolyzed carboxylic acids or oxidized species) .
- Perform pH-rate profiling (pH 1–13) to determine degradation kinetics. For example, ester hydrolysis dominates at pH > 10, while oxidation is prevalent under acidic conditions .
- Validate findings with NMR spectroscopy to confirm structural changes in degraded samples .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activities of piperidine derivatives?
- Methodological Answer :
- Cross-validate assays using standardized protocols (e.g., MTT for cytotoxicity, SPR for binding affinity) to minimize inter-lab variability .
- Analyze batch-to-batch consistency via peptide content analysis or salt content quantification if impurities (e.g., residual TFA) affect activity .
- Use cheminformatics tools (e.g., QSAR models) to correlate structural features (e.g., logP, TPSA) with observed bioactivity .
Experimental Design Recommendations
Q. What in vitro and in vivo models are suitable for evaluating the therapeutic potential of this compound?
- Methodological Answer :
- In vitro : Use HCT-116 or MCF-7 cell lines for anticancer screening, with doxorubicin as a positive control .
- In vivo : Administer derivatives (10–50 mg/kg, oral or IP) in xenograft models. Monitor pharmacokinetics (Cₘₐₓ, t₁/₂) via LC-MS/MS .
- Include toxicity assays (e.g., hepatocyte viability, hemolysis tests) to assess safety margins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
